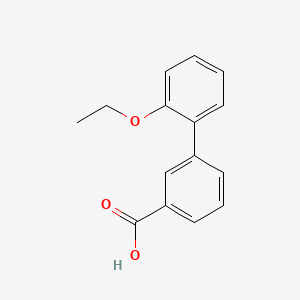

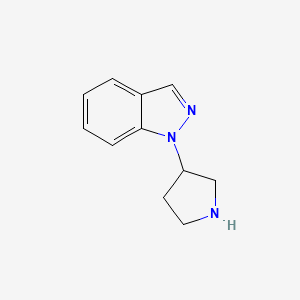

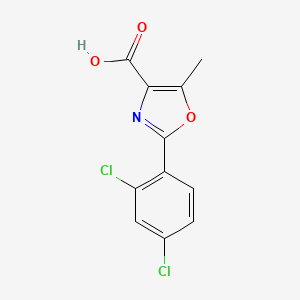

![molecular formula C12H11F2N3 B1454001 4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine CAS No. 1010902-27-8](/img/structure/B1454001.png)

4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Übersicht

Beschreibung

The compound “4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine” belongs to a class of organic compounds known as fluorinated pyridines . These compounds are characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and one or more fluorine atoms attached to the carbon atoms .

Synthesis Analysis

The synthesis of similar compounds, such as imidazo[4,5-b]pyridine derivatives, involves the use of organolithium reagents . The reaction mixture is quenched with a molar equivalent of water to produce the dihydro adduct, which is then treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the final product .Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(2,4-difluorophenyl)pyridine, consists of a pyridine ring with two fluorine atoms attached to the phenyl group . The presence of fluorine atoms in the structure can significantly influence the physical and chemical properties of the compound .Chemical Reactions Analysis

The chemical reactions of similar compounds involve nucleophilic aromatic substitution (SNAr) reactions . The highly electron-deficient character of the pyridine ring makes the SNAr reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as 2-(2,4-difluorophenyl)pyridine, include a boiling point of 95 °C at 0.4 mmHg, a density of 1.254 g/mL at 25 °C, and a refractive index of 1.570 .Wissenschaftliche Forschungsanwendungen

Pharmacophore Design

Compounds with a tri- and tetra-substituted imidazole scaffold, similar to the queried chemical structure, have been recognized as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. These compounds are designed to replace adenosine 5'-triphosphate (ATP) in the ATP binding pocket of the kinase, thereby inhibiting its function. The selectivity and potency of these inhibitors depend on the specific occupation of certain hydrophobic regions and the preservation of the 4-fluorophenyl ring in pocket I. The studies reviewed in this area focus on the design, synthesis, and activity studies of these compounds, emphasizing the importance of the structural configuration for achieving selective inhibition (Scior et al., 2011).

Heterocyclic Chemistry

The queried compound falls under the category of heterocyclic chemistry, where heterocyclic N-oxide derivatives are known for their versatility in synthetic intermediates and biological importance. They have shown promise in metal complexes formation, catalyst design, asymmetric catalysis and synthesis, and medicinal applications, such as anticancer, antibacterial, and anti-inflammatory activities. The relevance of heterocyclic N-oxide derivatives, including those synthesized from imidazole, is evident in their contribution to advanced chemistry and drug development investigations (Li et al., 2019).

Synthetic Pathways and Biological Properties

The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, which include imidazole derivatives similar to the queried chemical, are well-documented. The chemical and biological properties of these derivatives are significant, with various methodologies employed for their synthesis, such as the use of metallic derivatives of imidazole and phosphorus halides. These compounds exhibit diverse biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities. This systematic study of derivatives highlights the importance of 1,3-azoles in the synthesis of complex natural molecules and synthetic drugs (Abdurakhmanova et al., 2018).

Biologically Significant Applications

The imidazo[4,5-c]pyridine compound is part of a larger group of biologically significant molecules. Pyrimidine appended optical sensors and other compounds containing heteroatoms like imidazole derivatives are known for their biological and medicinal applications. These compounds, due to their ability to form coordination and hydrogen bonds, serve as exquisite sensing materials and exhibit a range of biological activities. This highlights the diverse applicability of such compounds in both the chemical sensing and biological domains (Jindal & Kaur, 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3/c13-7-1-2-8(9(14)5-7)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKJFPXVOCALCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C3=C(C=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

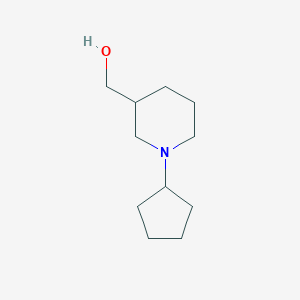

![2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol](/img/structure/B1453918.png)

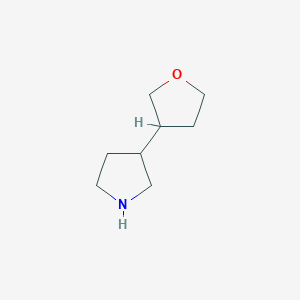

![{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1453929.png)

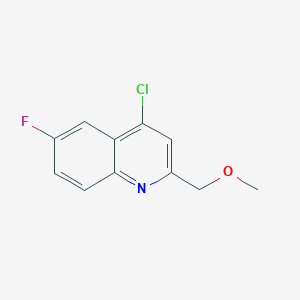

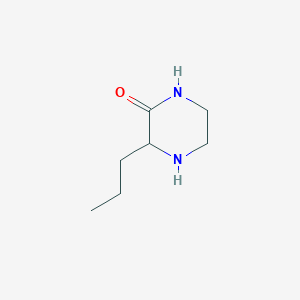

![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1453935.png)

![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)